TEA-Stearate

Description

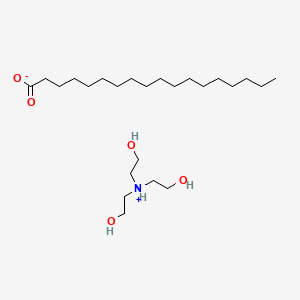

Structure

3D Structure of Parent

Properties

IUPAC Name |

octadecanoate;tris(2-hydroxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h2-17H2,1H3,(H,19,20);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHALDANPYXAMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2.C6H15NO3, C24H51NO5 | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-98-7 | |

| Record name | Octadecadienoic acid, compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9026219 | |

| Record name | Triethanolamine stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine stearate is a brown waxy solid. pH of 5% aqueous dispersion at 77 °F: 8.8-9.2. (NTP, 1992), Liquid | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.968 (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4568-28-9, 37189-41-6 | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4568-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ester with 2,2′,2′′-nitrilotris[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37189-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEA Stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004568289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

108 to 111 °F (NTP, 1992) | |

| Record name | TRIETHANOLAMINE STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

TEA-Stearate synthesis mechanism and reaction kinetics

An In-depth Technical Guide to the Synthesis Mechanism and Reaction Kinetics of TEA-Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and reaction kinetics of Triethanolamine Stearate (TEA-Stearate), a widely used emulsifying agent in the pharmaceutical and cosmetic industries. This document delves into the core chemical principles governing its formation, outlines the kinetics of the reaction, and provides detailed experimental protocols for its synthesis and analysis.

Introduction

TEA-Stearate is the salt formed from the reaction of triethanolamine (TEA) and stearic acid. It is a non-ionic emulsifier that helps to create stable oil-in-water emulsions. Its utility in various formulations is primarily due to its ability to reduce the surface tension between oil and water, allowing for the formation of a stable, homogenous mixture. Understanding the synthesis mechanism and reaction kinetics is crucial for optimizing its production, ensuring product quality, and controlling the final properties of the emulsion.

Synthesis Mechanism

The formation of TEA-Stearate from triethanolamine and stearic acid can proceed through two primary pathways: a direct acid-base neutralization to form the triethanolammonium stearate salt, and an esterification reaction to form triethanolamine stearate esters. The predominant reaction pathway is highly dependent on the reaction conditions, particularly the temperature and the molar ratio of the reactants.

At lower temperatures (e.g., 80-100°C), the reaction is primarily a neutralization reaction. The basic nitrogen atom of triethanolamine accepts a proton from the carboxylic acid group of stearic acid to form the triethanolammonium stearate salt.

At higher temperatures (e.g., above 140°C) and typically with the removal of water, the reaction can proceed via esterification, where one or more of the hydroxyl groups of triethanolamine react with the carboxylic acid group of stearic acid to form mono-, di-, or tri-esters. This is a nucleophilic acyl substitution reaction.

Neutralization Mechanism

The neutralization reaction is a straightforward acid-base reaction.

Caption: Neutralization reaction between stearic acid and triethanolamine.

Esterification Mechanism (Nucleophilic Acyl Substitution)

The esterification of stearic acid with triethanolamine follows the general mechanism of a nucleophilic acyl substitution. The reaction can be catalyzed by an acid, but at elevated temperatures, it can also proceed without a catalyst. The mechanism involves the nucleophilic attack of a hydroxyl group from triethanolamine on the carbonyl carbon of stearic acid.

Step 1: Protonation of the Carbonyl Oxygen (in the presence of an acid catalyst)

This step is not always necessary but increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack

A hydroxyl group from triethanolamine attacks the carbonyl carbon of the protonated stearic acid, leading to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer

A proton is transferred from the attacking hydroxyl group to one of the other hydroxyl groups or the leaving group.

Step 4: Elimination of Water

The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl group and yielding the protonated ester.

Step 5: Deprotonation

The protonated ester is deprotonated to yield the final triethanolamine stearate ester.

Caption: Simplified mechanism of TEA-Stearate ester formation.

Reaction Kinetics

The kinetics of the thermal esterification of stearic acid with triethanolamine have been studied, indicating that the reaction rate is influenced by temperature and the concentration of the reactants.[1] While specific quantitative data from comprehensive studies are not widely available in the public domain, the reaction is generally expected to follow second-order kinetics, being first order with respect to both stearic acid and triethanolamine.

Quantitative Data

The following table is a template for the kind of quantitative data that would be obtained from a kinetic study of the TEA-Stearate synthesis. The values are illustrative and not based on experimental results from the provided search results.

| Parameter | Symbol | Value (Illustrative) | Units | Conditions |

| Rate Constant | k | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ | 150°C, equimolar reactants |

| Order of Reaction (Overall) | n | 2 | - | - |

| Activation Energy | Ea | 50 | kJ mol⁻¹ | Temperature range: 125-165°C |

| Pre-exponential Factor | A | 2.0 x 10⁵ | L mol⁻¹ s⁻¹ | - |

Experimental Protocols

Synthesis of TEA-Stearate

This protocol describes a common method for the synthesis of TEA-Stearate.

Materials:

-

Stearic Acid (high purity)

-

Triethanolamine (reagent grade)

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Condenser

-

Nitrogen inlet

Procedure:

-

Charge the three-neck round-bottom flask with a specific molar ratio of stearic acid and triethanolamine (e.g., 1:1 or 2:1).

-

Equip the flask with a heating mantle, magnetic stirrer, thermometer, condenser, and a nitrogen inlet to provide an inert atmosphere.

-

Heat the mixture to the desired reaction temperature (e.g., 150°C) with constant stirring.

-

Maintain the reaction at this temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals.

-

Once the reaction is complete (i.e., the acid value has reached a constant low value), cool the mixture to room temperature.

-

The resulting product is TEA-Stearate.

Kinetic Study of TEA-Stearate Synthesis

This protocol outlines a method for studying the reaction kinetics.

Experimental Workflow:

Caption: Workflow for a kinetic study of TEA-Stearate synthesis.

Procedure:

-

Set up a jacketed glass reactor with precise temperature control and a mechanical stirrer.

-

Charge the reactor with a known amount of stearic acid and heat it to the desired reaction temperature under a nitrogen blanket.

-

Add a known amount of pre-heated triethanolamine to the reactor to initiate the reaction (time = 0).

-

At regular time intervals (e.g., every 15 minutes), withdraw a small sample from the reactor.

-

Immediately quench the reaction in the sample by cooling it rapidly and dissolving it in a suitable solvent (e.g., a mixture of toluene and isopropanol).

-

Determine the concentration of unreacted stearic acid in each sample by titration with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., phenolphthalein). This gives the acid value.

-

Repeat the experiment at different temperatures to determine the activation energy.

-

Plot the concentration of stearic acid versus time to determine the reaction order and the rate constant.

Conclusion

The synthesis of TEA-Stearate is a versatile reaction that can be controlled to produce either the salt or the ester, depending on the reaction conditions. The mechanism is well-understood within the framework of acid-base chemistry and nucleophilic acyl substitution. While detailed public data on the reaction kinetics is sparse, the methodology for its determination is well-established. This guide provides the foundational knowledge for researchers and professionals to effectively synthesize, analyze, and optimize the production of TEA-Stearate for various applications.

References

An In-depth Technical Guide on the Self-Assembly and Micellization of TEA-Stearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine Stearate (TEA-Stearate) is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries as an emulsifying and stabilizing agent.[1][2] Its amphiphilic nature, possessing a hydrophilic triethanolamine head group and a hydrophobic stearate tail, drives its self-assembly in aqueous solutions. This guide provides a comprehensive overview of the principles governing the micellization of TEA-Stearate, the experimental methodologies used to characterize its behavior, and a summary of available data. While specific quantitative data for the micellization of pure TEA-Stearate is limited in publicly available literature, this guide offers a robust framework for its investigation by detailing standard experimental protocols and presenting data for analogous compounds.

Introduction to Self-Assembly and Micellization

In aqueous solutions, surfactant molecules like TEA-Stearate exhibit a unique behavior driven by the hydrophobic effect. At low concentrations, they exist as monomers. However, as the concentration increases to a critical point, known as the Critical Micelle Concentration (CMC) , the molecules spontaneously aggregate to form organized structures called micelles.[3] In these aggregates, the hydrophobic stearate tails are sequestered from the water, forming a core, while the hydrophilic triethanolamine head groups are exposed to the aqueous phase. This process is a thermodynamically favorable, entropy-driven self-assembly process.[4]

The formation of micelles is accompanied by significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. These changes form the basis of the experimental techniques used to study micellization.

dot

Caption: Conceptual Diagram of Micelle Formation.

Quantitative Data on Micellization

A thorough review of scientific literature reveals a scarcity of specific quantitative data on the micellization of pure TEA-Stearate in aqueous solutions. Much of the existing research focuses on its properties as an emulsifier or its behavior in complex formulations, often involving an excess of stearic acid which leads to the formation of lamellar "acid-soap" structures rather than spherical micelles.[5][6]

However, data for analogous triethanolamine-based surfactants can provide valuable comparative insights.

Table 1: Critical Micelle Concentration (CMC) of TEA-Stearate and Analogs

| Surfactant | Method | Conditions | CMC | Reference(s) |

| TEA-Stearate | Data Not Available | - | - | - |

| Triethanolamine/2CAm13 | Pendant Drop | Aqueous Solution | 3.0 x 10⁻² M | [7] |

| Triethanolamine/2CAm21 | Pendant Drop | Aqueous Solution | 1.7 x 10⁻⁴ M | [7] |

| Triethanolamine Oleate | Not Specified | Dilute Aqueous Solution | Not Quantified | [3] |

Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants in TEA-Water Media

(Note: These are for different surfactants in a TEA-containing solvent, not for TEA-Stearate itself, but illustrate the thermodynamic principles.)

| Thermodynamic Parameter | Value | Conditions | Interpretation | Reference(s) |

| ΔG°mic | Negative | Increasing TEA concentration | Spontaneous process, spontaneity increases with TEA | [8] |

| ΔH°mic | Exothermic | Temperature dependent | Enthalpically favorable | [8] |

| ΔS°mic | Positive | Higher TEA concentrations | Entropically driven | [8] |

Experimental Protocols for Micellization Characterization

The following sections detail the standard experimental procedures for determining the key parameters of surfactant micellization.

The CMC is a fundamental parameter and can be determined by various techniques that detect the abrupt change in a solution's physical property at the onset of micelle formation.

3.1.1. Surface Tensiometry (Wilhelmy Plate Method)

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[1][9]

-

Principle: Below the CMC, the addition of surfactant monomers leads to their adsorption at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a minimal change in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[10]

-

Apparatus: A surface tensiometer equipped with a Wilhelmy plate (typically platinum).[11][12]

-

Procedure:

-

Prepare a stock solution of TEA-Stearate in deionized water at a concentration well above the expected CMC.

-

Place a known volume of deionized water in the sample vessel of the tensiometer.

-

Immerse the clean Wilhelmy plate into the water and measure the initial surface tension.

-

Incrementally add small aliquots of the stock TEA-Stearate solution to the vessel, ensuring thorough mixing after each addition.

-

Record the surface tension at each concentration.

-

Plot the measured surface tension against the logarithm of the TEA-Stearate concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[11]

-

dot

Caption: Workflow for CMC Determination by Tensiometry.

3.1.2. Conductometry

This method is suitable for ionic surfactants, where the mobility of the charged species changes upon micelle formation.[2][9]

-

Principle: For an ionic surfactant, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is the concentration at the point of this slope change.[1]

-

Apparatus: A calibrated conductivity meter and a conductivity cell.[2]

-

Procedure:

-

Prepare a series of TEA-Stearate solutions of varying concentrations in deionized water.

-

Immerse the conductivity probe into each solution, ensuring thermal equilibrium.

-

Record the specific conductance of each solution.

-

Plot the specific conductance against the TEA-Stearate concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.[13]

-

The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle.

3.2.1. Steady-State Fluorescence Quenching

This is a powerful technique for determining the aggregation number.[14][15]

-

Principle: A fluorescent probe (fluorophore) that is soluble in the micellar core and a quencher that also resides in the micelle are used. The fluorescence intensity of the probe is measured as a function of the quencher concentration. The quenching of the fluorescence follows a statistical distribution (Poisson) based on the number of quencher molecules per micelle. By analyzing the quenching data, the concentration of micelles can be determined, and from this, the aggregation number can be calculated.[15]

-

Apparatus: A fluorescence spectrophotometer.

-

Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).

-

Procedure:

-

Prepare a series of TEA-Stearate solutions at a concentration significantly above the CMC.

-

Add a constant, small amount of the fluorescent probe to each solution.

-

Add varying concentrations of the quencher to the solutions.

-

Measure the fluorescence intensity of the probe in each sample at its emission maximum.

-

Plot the natural logarithm of the ratio of unquenched fluorescence intensity (I0) to the quenched intensity (I) versus the quencher concentration.

-

The aggregation number can be calculated from the slope of this plot and the known concentrations of the surfactant and micelles.

-

dotdot graph Aggregation_Number_Fluorescence { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Prepare Surfactant Solutions\n(> CMC) with Fluorophore", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Quencher [label="Add Varying Concentrations\nof Quencher", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Fluorescence [label="Measure Fluorescence Intensity", fillcolor="#FFFFFF", fontcolor="#202124"]; Plot [label="Plot ln(I₀/I) vs.\n[Quencher]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Nagg [label="Calculate Aggregation Number\nfrom Slope", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Add_Quencher; Add_Quencher -> Measure_Fluorescence; Measure_Fluorescence -> Plot; Plot -> Calculate_Nagg; Calculate_Nagg -> End;

label="Workflow for Aggregation Number by Fluorescence Quenching"; fontsize=12; }

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. Triethanolamine Oleate [benchchem.com]

- 4. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 6. justagriculture.in [justagriculture.in]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commons.erau.edu [commons.erau.edu]

- 11. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Triethanolamine Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of triethanolamine stearate (TEA-Stearate) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the expected spectral features, provides experimental protocols for analysis, and presents data in a clear, comparative format to aid in research and development.

Introduction to Triethanolamine Stearate

Triethanolamine stearate is an organic compound formed from the neutralization reaction between stearic acid, a long-chain saturated fatty acid, and triethanolamine, a tertiary amine and triol.[1][2] It is widely used in the pharmaceutical, cosmetic, and food industries as an emulsifying agent, surfactant, and thickening agent.[1] The formation of TEA-Stearate involves the transfer of a proton from the carboxylic acid group of stearic acid to the nitrogen atom of triethanolamine, resulting in the formation of a carboxylate salt. This structural change is readily observable through spectroscopic techniques.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The transition from the reactants (stearic acid and triethanolamine) to the product (TEA-Stearate) is marked by distinct changes in the infrared spectrum.

Key Spectral Features:

The most significant change observed in the FTIR spectrum upon the formation of TEA-Stearate is the disappearance of the strong carbonyl (C=O) stretching vibration of the carboxylic acid in stearic acid (typically around 1700 cm⁻¹) and the appearance of a strong asymmetrical stretching vibration of the carboxylate anion (COO⁻) at a lower wavenumber (around 1550-1610 cm⁻¹).[3][4] Additionally, the broad O-H stretching band of the carboxylic acid dimer in stearic acid (centered around 3000 cm⁻¹) is replaced by the N-H⁺ stretching of the triethanolammonium cation and the O-H stretching of the alcohol groups.

Expected FTIR Absorption Bands for TEA-Stearate:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500-3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| ~3000-2800 | N-H⁺ (Ammonium) | Stretching | Broad |

| 2953-2915 | C-H (Alkyl) | Asymmetric Stretching | Strong |

| 2872-2848 | C-H (Alkyl) | Symmetric Stretching | Strong |

| 1580-1540 | COO⁻ (Carboxylate) | Asymmetric Stretching | Strong |

| 1470-1460 | C-H (Alkyl) | Bending (Scissoring) | Medium |

| ~1410 | COO⁻ (Carboxylate) | Symmetric Stretching | Medium |

| ~1070 | C-N | Stretching | Medium |

| ~1030 | C-O (Alcohol) | Stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The formation of TEA-Stearate from stearic acid and triethanolamine results in characteristic shifts in the proton signals.

Key Spectral Features:

In the ¹H NMR spectrum of TEA-Stearate, the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms in the triethanolamine moiety will experience a downfield shift due to the positive charge on the nitrogen atom. The long alkyl chain of the stearate moiety will show characteristic signals for the terminal methyl group, the methylene groups, and the α-methylene group adjacent to the carboxylate group.

Expected ¹H NMR Chemical Shifts for TEA-Stearate:

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~3.9 | -CH₂-OH (Triethanolamine moiety) | t | 6H |

| ~3.2 | -N⁺H-CH₂- (Triethanolamine moiety) | t | 6H |

| ~2.2 | -CH₂-COO⁻ (Stearate moiety) | t | 2H |

| 1.5-1.6 | -CH₂-CH₂-COO⁻ (Stearate moiety) | m | 2H |

| 1.2-1.4 | -(CH₂)₁₄- (Stearate moiety) | m | 28H |

| 0.8-0.9 | -CH₃ (Stearate moiety) | t | 3H |

Note: The chemical shift of the N-H⁺ proton can be broad and its position is dependent on the solvent and concentration.

Experimental Protocols

FTIR Spectroscopy

For Viscous or Solid Samples (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Configure the FTIR spectrometer to collect data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Collection: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the TEA-Stearate sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

For Solid Samples (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the TEA-Stearate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopy

Sample Preparation for ¹H NMR:

-

Solvent Selection: Choose a suitable deuterated solvent in which TEA-Stearate is soluble (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)). The choice of solvent can affect the chemical shifts.

-

Sample Dissolution: Dissolve approximately 5-10 mg of TEA-Stearate in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

Visualizations

Caption: Reaction pathway for the formation of TEA-Stearate.

Caption: Workflow for spectroscopic characterization of TEA-Stearate.

References

An In-depth Technical Guide on the Thermodynamic Properties and Formation of Triethanolamine Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine stearate (TEA-stearate) is the salt formed from the neutralization reaction between stearic acid, a long-chain saturated fatty acid, and triethanolamine (TEA), a tertiary amine and alcohol.[1][2] It is a cream-colored, wax-like solid widely utilized in the pharmaceutical, cosmetic, and personal care industries as a primary emulsifying and surfacing agent.[3][4] Its ability to stabilize oil-in-water emulsions makes it a crucial ingredient in the formulation of creams, lotions, and ointments.[4][5] This technical guide provides a comprehensive overview of the formation, thermodynamic properties, and experimental protocols related to TEA-stearate.

Formation of Triethanolamine Stearate

The formation of TEA-stearate is an acid-base neutralization reaction. Stearic acid, a weak acid, reacts with triethanolamine, a weak base, to form the corresponding salt, TEA-stearate, and water. The reaction is typically carried out at elevated temperatures to ensure the melting of stearic acid and to facilitate the reaction kinetics.[5]

Chemical Reaction:

C₁₇H₃₅COOH (Stearic Acid) + N(CH₂CH₂OH)₃ (Triethanolamine) → [C₁₇H₃₅COO]⁻[HN(CH₂CH₂OH)₃]⁺ (Triethanolamine Stearate)

Interestingly, research has shown the formation of an acid-soap complex where stearic acid and TEA-stearate exist in a 2:1 fixed stoichiometric ratio.[6][7] This complex formation is a critical aspect of the phase behavior of TEA-stearate systems.

Thermodynamic Properties

The determination of these thermodynamic properties would require experimental techniques such as calorimetry to measure the heat of reaction directly. The enthalpy of neutralization for a weak acid and weak base is generally less exothermic than that of a strong acid and strong base because some energy is consumed in the dissociation of the weak acid and weak base.[10]

Estimation of Thermodynamic Properties:

In the absence of experimental data, theoretical and computational methods can be employed to estimate the thermodynamic properties of TEA-stearate. Group contribution methods, which sum the contributions of individual functional groups within the molecule, can provide approximations for enthalpy of formation and other properties.[11][12] Computational chemistry software can also be used to model the molecules and predict their thermodynamic parameters.

Quantitative Data

Table 1: Physical and Chemical Properties of Triethanolamine Stearate

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₅₁NO₅ | [1] |

| Molecular Weight | 433.67 g/mol | [1] |

| Appearance | Cream-colored, wax-like solid | [3] |

| Melting Point | 42-44 °C (108-111 °F) | [1][3][8] |

| Density | 0.968 g/cm³ | [1][8] |

| pH (5% aqueous dispersion at 25°C) | 8.8 - 9.2 | [1][3] |

| Solubility | Soluble in methyl and ethyl alcohol, mineral spirits, mineral oil, and vegetable oil; dispersible in water. | [3] |

| Water Solubility | < 1 mg/mL at 20°C | [8] |

Table 2: Surfactant Properties of Triethanolamine Stearate

| Property | Value/Description | Source(s) |

| Classification | Anionic Surfactant | [4] |

| Function | Emulsifying agent, Surfactant - Cleansing Agent | [3][4] |

| Critical Micelle Concentration (CMC) | Specific experimental values for pure TEA-stearate are not readily available in the literature. The CMC is the concentration at which surfactant molecules aggregate to form micelles.[13][14] For similar long-chain carboxylate surfactants, the CMC is influenced by factors such as temperature, pH, and the presence of electrolytes. |

Experimental Protocols

Several methods for the laboratory-scale synthesis of TEA-stearate have been reported. The general principle involves the controlled heating and mixing of stearic acid and triethanolamine.

Protocol 1: Melt-Mix Method[5]

-

Melt Stearic Acid: Stearic acid is placed in a suitable reaction vessel and melted in a water bath at 80°C.

-

Addition of Triethanolamine: Triethanolamine is slowly added to the molten stearic acid with continuous stirring.

-

Homogenization: The temperature of the mixture is increased to 95°C to obtain a clear, isotropic solution.

-

Cooling and Solidification: The solution is then cooled to ambient temperature, allowing the TEA-stearate to solidify.

-

Post-Processing: The resulting solid can be ground into a powder for storage and subsequent use.

Protocol 2: Aqueous Solution Method[6][15]

-

Preparation of Aqueous Solution: Stearic acid and triethanolamine are mixed in a specific molar ratio (e.g., 2:1 for the acid-soap complex) in an aqueous solution at 80°C.

-

Cooling: The mixture is subsequently cooled to ambient temperature. This method is often used to study the phase behavior and structural evolution of the system.

Characterization Techniques

The synthesized TEA-stearate and its complexes are typically characterized using a variety of analytical techniques:

-

X-ray Diffraction (XRD): To study the crystalline structure and lamellar spacing.[15]

-

Differential Scanning Calorimetry (DSC): To determine melting points and other thermal transitions.[16]

-

Infrared Spectroscopy (IR): To confirm the formation of the salt by observing the characteristic carboxylate and ammonium vibrational bands.[6]

-

Microscopy (e.g., Cryo-SEM): To visualize the microstructure and morphology of the formed phases.[15]

Visualizations

Formation of Triethanolamine Stearate

Caption: Reaction scheme for the formation of TEA-Stearate.

Experimental Workflow for TEA-Stearate Synthesis

Caption: A typical laboratory workflow for the synthesis and characterization of TEA-Stearate.

Conclusion

References

- 1. Triethanolamine stearate | C24H51NO5 | CID 20701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4568-28-9: Triethanolamine stearate | CymitQuimica [cymitquimica.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. chemistscorner.com [chemistscorner.com]

- 6. STEARIC ACID TEA - Ataman Kimya [atamanchemicals.com]

- 7. Acid soap and phase behavior of stearic acid and triethanolamine stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. TRIETHANOLAMINE STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. Compounds like sodium stearate, called 'surfactants' in general, - Brown 14th Edition Ch 13 Problem 114a [pearson.com]

- 14. DETERMINING THE CRITICAL MICELLE CONCENTRATION UTILIZING SEDIMENTATION VELOCITY PROFILES | TREA [trea.com]

- 15. Interaction of the acid soap of triethanolamine stearate and stearic acid with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Basic Toxicological Profile of TEA-Stearate at the Cellular Level

Disclaimer: Direct toxicological data for TEA-Stearate at the cellular level is limited. This guide synthesizes information on its constituent components, Triethanolamine (TEA) and Stearic Acid, to provide an inferred toxicological profile, a methodology supported by the Cosmetic Ingredient Review (CIR) Expert Panel.[1]

Executive Summary

Cytotoxicity Assessment

The cytotoxic potential of a substance, its ability to cause cell death, is a critical aspect of its toxicological profile. The following sections detail the available data for TEA and Stearic Acid.

Triethanolamine (TEA)

TEA has been evaluated for its cytotoxic effects in a limited number of cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, has been determined for human keratinocytes and a range has been established for rabbit corneal cells.[2][3]

Table 1: Cytotoxicity Data for Triethanolamine (TEA)

| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |

| Human Keratinocytes | Normal, Epidermal | Cytotoxicity (Assay not specified) | Not explicitly stated, but determined | [2][4] |

| SIRC | Rabbit Corneal | Cytotoxicity (SIRC-CVS test) | 1,000 - 2,500 | [2] |

Stearic Acid

Stearic acid has demonstrated cytotoxic effects, particularly in cancer cell lines and preadipocytes. Studies have shown that it can inhibit the colony-forming abilities of various human cancer cell lines in a dose-dependent manner.[5] It has also been observed to induce apoptosis and cytotoxicity in preadipocytes.[6]

Table 2: Cytotoxicity Data for Stearic Acid

| Cell Line(s) | Effect | Concentration | Reference |

| Hs578t, MDA-MB-435, MDA-MB-231 (Breast Cancer) | Decreased cell viability by 16.4%, 30.5%, and 21.5% respectively | Not specified | [7] |

| 3T3L1 (Preadipocytes) | Dose-dependent cytotoxicity | 35 µM - 100 µM | [6] |

| Five human cancer cell lines | Inhibition of colony-forming abilities | Dose-dependent | [5] |

| MCF-7, MDA-MB-361, MDA-MB-231 (Breast Cancer) | IC50 of 15.8 µM, 14.5 µM, and 9.8 µM respectively for a propofol-stearate conjugate | 0-25 µM | [8] |

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.

Triethanolamine (TEA)

Genetic toxicology studies on TEA have generally indicated a lack of mutagenic activity. It was reported as not mutagenic in the Ames Salmonella typhimurium assay and did not induce sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary cells, both with and without metabolic activation.[9] Furthermore, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[9]

Table 3: Genotoxicity Data for Triethanolamine (TEA)

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [9] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [9] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [9] |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A | Negative | [9] |

Stearic Acid

Stearic acid was reported to be not mutagenic in reverse mutation bacterial systems.[10] However, a study on stearic acid grafted chitosan oligosaccharide (CSO-SA) nanomicelles found no mutagenicity in the Ames test, but did observe mild but definite positive results in a mouse bone marrow micronucleus assay and a single cell gel electrophoresis (Comet assay) in A549 cells.[11] This suggests that while stearic acid itself may not be a direct mutagen, certain formulations or derivatives could potentially induce DNA damage, possibly through mechanisms like oxidative stress.[11]

Table 4: Genotoxicity Data for Stearic Acid and its Derivative

| Substance | Assay | System | Result | Reference |

| Stearic Acid | Reverse Mutation Assay | Bacterial | Negative | [10] |

| CSO-SA Nanomicelles | Ames Test | Salmonella typhimurium | Negative | [11] |

| CSO-SA Nanomicelles | Micronucleus Assay | Mouse Bone Marrow | Mildly Positive | [11] |

| CSO-SA Nanomicelles | Comet Assay | A549 cells | Mildly Positive | [11] |

Effects on Cellular Signaling Pathways

Understanding how a compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action and potential toxicity.

Triethanolamine (TEA)

Currently, there is a lack of specific information in the public domain detailing the effects of Triethanolamine on key cellular signaling pathways.

Stearic Acid

Stearic acid has been shown to modulate several important signaling pathways, which can influence cell proliferation, apoptosis, and stress responses.

-

MAP Kinase and ER Stress Pathways: In human pancreatic β-cells, stearic acid can induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the endoplasmic reticulum (ER) stress signaling pathways.[12][13]

-

Protein Tyrosine Phosphatase 1B (PTP1B): Stearic acid can act as an inhibitor of PTP1B, which may enhance insulin receptor signaling.[1]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Stearic acid can blunt growth-factor signaling by promoting the oleoylation of GNAI proteins, which in turn reduces the recruitment of Gab1 to EGFR and decreases AKT activation.[14][15]

References

- 1. Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro [ouci.dntb.gov.ua]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Oil-in-Water Emulsion Formulation Using TEA-Stearate

Introduction

Triethanolamine (TEA)-Stearate is a widely utilized anionic surfactant created by the reaction of triethanolamine and stearic acid.[1][2] It functions as a highly effective emulsifying agent, particularly for creating stable oil-in-water (o/w) emulsions.[3] TEA-Stearate reduces the interfacial tension between oil and water, facilitating the dispersion of oil droplets within an aqueous phase.[1][4] This emulsifier is often formed in situ during the manufacturing process by dissolving stearic acid in the oil phase and triethanolamine in the water phase. When the two phases are combined at elevated temperatures, the acid-base reaction occurs at the oil-water interface, forming the TEA-Stearate soap that stabilizes the emulsion.[5][6] These application notes provide a comprehensive protocol for the formulation, characterization, and stability testing of a model oil-in-water emulsion using TEA-Stearate.

Materials and Equipment

-

Materials:

-

Stearic Acid

-

Triethanolamine (TEA)

-

Mineral Oil (or other suitable oil)

-

Glycerin

-

Cetyl Alcohol

-

Lanolin

-

Deionized Water

-

-

Equipment:

-

Beakers

-

Glass stirring rods

-

Heating plate with magnetic stirring capability

-

Homogenizer (e.g., rotor-stator or high-shear mixer)

-

Water bath or heating mantle

-

Digital scale

-

pH meter

-

Viscometer

-

Optical microscope with camera

-

Centrifuge

-

Climate chamber or oven for stability testing

-

Sample containers (glass vials or jars)

-

Experimental Protocols

Formulation of Oil-in-Water (O/W) Emulsion

This protocol describes the in situ formation of TEA-Stearate as the emulsifier.

Procedure:

-

Prepare the Oil Phase:

-

Prepare the Water Phase:

-

In a separate beaker, combine the water-soluble components: Deionized Water, Glycerin, and Triethanolamine (TEA).

-

Heat the water phase to 75-80°C while stirring until a clear solution is obtained.[4] It is often beneficial to have the water phase a few degrees warmer than the oil phase to prevent premature solidification of lipids upon mixing.[7]

-

-

Emulsification:

-

Slowly add the hot water phase to the hot oil phase while continuously mixing with a homogenizer.[8] The rate of addition and the intensity of homogenization are critical for achieving a small droplet size and a stable emulsion.

-

Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat source and continue to stir gently with a standard overhead or magnetic stirrer as it cools to room temperature. This slow cooling prevents phase separation and ensures a smooth final consistency.

-

Characterization of the Emulsion

a. Visual and Microscopic Observation

-

Protocol: Visually inspect the emulsion for homogeneity, color, and any signs of phase separation. Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under an optical microscope. Capture images to assess droplet size distribution and morphology.

b. pH Measurement

-

Protocol: Calibrate a pH meter using standard buffer solutions. Measure the pH of the emulsion at room temperature by immersing the electrode directly into a sample of the cream. The typical pH range for such emulsions is between 7.5 and 8.0.[5]

c. Viscosity Measurement

-

Protocol: Use a calibrated viscometer with an appropriate spindle. Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates if non-Newtonian behavior is expected. An increase in the concentration of stearic acid or TEA generally leads to an increase in viscosity.[5]

d. Droplet Size Analysis

-

Protocol: Droplet size can be estimated from microscope images using imaging software. For more precise measurements, use a particle size analyzer based on laser diffraction or dynamic light scattering. A smaller droplet size is typically associated with greater emulsion stability.[5]

e. Stability Testing Emulsions are thermodynamically unstable systems, and their long-term stability must be assessed.[9]

-

Centrifugation Test:

-

Freeze-Thaw Cycling:

-

Place a sample of the emulsion in a sealed container.

-

Store it at a low temperature (e.g., -10°C) for 24 hours.

-

Allow the sample to thaw at room temperature for 24 hours.

-

Repeat this cycle 3-5 times.

-

After the final cycle, visually and microscopically inspect the emulsion for changes in consistency, homogeneity, or droplet size. This test assesses the emulsion's resilience to temperature fluctuations.[9]

-

-

Accelerated Thermal Stability:

-

Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

-

Periodically evaluate the samples for changes in pH, viscosity, appearance, and signs of phase separation.

-

Data Presentation

The following table summarizes the impact of emulsifier concentration on the key physical properties of an O/W emulsion. Increasing the concentration of the in situ formed TEA-Stearate (by varying the amounts of Stearic Acid and TEA) generally improves emulsion characteristics.

| Formulation Parameter | Effect on Emulsion Properties |

| Increasing Stearic Acid Concentration | - Increases viscosity[5]- Decreases average droplet size[5] |

| Increasing TEA Concentration | - Increases viscosity[5]- Increases pH[5]- Decreases average droplet size[5] |

| Typical pH Range | 7.5 - 8.0[5] |

| Molar Ratio (Stearic Acid:TEA) | A 2:1 molar ratio is a common starting point for creating stable acid-soap complexes.[4][5] |

Visualization of Workflow and Mechanism

Caption: Experimental workflow for O/W emulsion formulation and characterization.

Caption: Logical diagram of TEA-Stearate formation and emulsion stabilization.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Triethanolamine | LUSH [lush.com]

- 3. essentialsbycatalina.com [essentialsbycatalina.com]

- 4. STEARIC ACID TEA - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistscorner.com [chemistscorner.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 9. agnopharma.com [agnopharma.com]

- 10. researchgate.net [researchgate.net]

Application of TEA-Stearate in Stable Nanoemulsion Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine Stearate (TEA-Stearate) is a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries. Formed by the reaction of triethanolamine (TEA) and stearic acid, it is highly valued for its emulsifying, stabilizing, and thickening properties.[1] In the context of nanoemulsions, TEA-Stearate plays a critical role in reducing the interfacial tension between oil and water phases, thereby facilitating the formation of fine droplets and preventing their coalescence.[2][3] This leads to the creation of stable, kinetically-stable nanosized emulsions that are ideal for various drug delivery applications.[4]

Nanoemulsions offer significant advantages as drug delivery systems, including enhanced bioavailability of poorly soluble drugs, improved stability of active pharmaceutical ingredients (APIs), and the potential for targeted drug delivery.[4][5] The small droplet size of nanoemulsions provides a large surface area for drug absorption and can improve penetration through biological membranes.[6] This application note provides detailed protocols for the preparation of stable oil-in-water (O/W) nanoemulsions using TEA-Stearate and summarizes key quantitative data for their characterization.

Mechanism of Stabilization

TEA-Stearate stabilizes nanoemulsions primarily through electrostatic and steric repulsion. Upon formation at the oil-water interface, the stearate portion (the lipophilic tail) orients towards the oil phase, while the triethanolamine head (the hydrophilic head) resides in the aqueous phase. The ionization of the carboxyl group of stearic acid, facilitated by the basic nature of triethanolamine, imparts a negative charge to the oil droplets. This results in electrostatic repulsion between the droplets, preventing them from aggregating. Additionally, the bulky triethanolamine head groups provide a steric barrier, further contributing to the stability of the nanoemulsion.

Experimental Protocols

This section outlines two primary methods for the preparation of stable oil-in-water nanoemulsions using TEA-Stearate, which is typically formed in situ by the reaction of stearic acid and triethanolamine.

Protocol 1: High-Pressure Homogenization (HPH) Method

High-pressure homogenization is a high-energy method that utilizes intense mechanical forces to reduce the droplet size of the emulsion to the nanoscale.

Materials:

-

Oil Phase: A suitable oil (e.g., isopropyl myristate, olive oil, medium-chain triglycerides) containing the lipophilic API.[7][8]

-

Aqueous Phase: Purified water, triethanolamine (TEA).[7]

-

Emulsifier: Stearic acid.[7]

-

Co-surfactant (optional): A suitable co-surfactant (e.g., ethanol, propylene glycol) to further reduce interfacial tension and improve stability.[7]

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax)

-

Magnetic stirrer and hot plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Oil Phase:

-

Dissolve the stearic acid and the lipophilic API in the chosen oil.

-

Heat the mixture to 70-80°C with continuous stirring until all components are fully dissolved and a clear, homogenous oil phase is obtained.[9]

-

-

Preparation of the Aqueous Phase:

-

Dissolve the triethanolamine (and co-surfactant, if used) in purified water.

-

Heat the aqueous phase to the same temperature as the oil phase (70-80°C) under gentle stirring.[9]

-

-

Formation of the Pre-emulsion:

-

Slowly add the hot aqueous phase to the hot oil phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000-8000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.[10]

-

-

High-Pressure Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that need to be optimized for the specific formulation. Typical starting parameters are a pressure of 500-1500 bar for 3-5 cycles.[7]

-

-

Cooling and Characterization:

-

Rapidly cool the resulting nanoemulsion to room temperature.

-

Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and stability.

-

Protocol 2: Spontaneous Emulsification (Phase Inversion) Method

Spontaneous emulsification is a low-energy method that relies on the phase behavior of the components to form nanoemulsions. This method is particularly suitable for heat-sensitive APIs.

Materials:

-

Oil Phase: A suitable oil containing the lipophilic API and stearic acid.

-

Aqueous Phase: Purified water containing triethanolamine.

-

Water-miscible solvent (e.g., ethanol, acetone).

Equipment:

-

Magnetic stirrer

-

Rotary evaporator (optional, for solvent removal)

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the oil, stearic acid, and the lipophilic API in a water-miscible solvent. This forms a homogenous organic phase.[11]

-

-

Formation of the Nanoemulsion:

-

Slowly inject the organic phase into the aqueous phase (containing triethanolamine) under continuous magnetic stirring.[11] The spontaneous diffusion of the water-miscible solvent into the aqueous phase leads to the formation of fine oil droplets, resulting in a nanoemulsion.

-

-

Solvent Removal (if necessary):

-

If a volatile organic solvent was used, it can be removed by evaporation under reduced pressure using a rotary evaporator.

-

-

Characterization:

-

Characterize the final nanoemulsion for particle size, PDI, zeta potential, and stability.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoemulsions prepared using TEA-Stearate as the emulsifier. The values presented are indicative and may vary depending on the specific formulation and preparation method.

Table 1: Physicochemical Properties of TEA-Stearate Stabilized Nanoemulsions

| Parameter | Typical Range | Significance |

| Droplet Size (nm) | 50 - 200 | Influences bioavailability, stability, and appearance. Smaller size generally leads to better stability and transparency.[7][12] |

| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the droplet size distribution. A lower PDI signifies a more monodisperse system.[7][12] |

| Zeta Potential (mV) | -30 to -60 | Measures the surface charge of the droplets. A high negative zeta potential indicates strong electrostatic repulsion and good stability.[7] |

| pH | 6.5 - 7.5 | The pH should be controlled to ensure the stability of the API and the nanoemulsion, as well as for physiological compatibility.[9][13] |

| Viscosity (cP) | 10 - 100 | Affects the physical stability (creaming/sedimentation) and the feel of the product in topical applications.[9][13] |

Table 2: Stability of TEA-Stearate Nanoemulsions under Different Storage Conditions

| Storage Condition | Parameter | 0 Days | 30 Days | 90 Days |

| 4°C | Droplet Size (nm) | 150 ± 5 | 152 ± 6 | 155 ± 7 |

| PDI | 0.21 ± 0.02 | 0.22 ± 0.03 | 0.24 ± 0.03 | |

| Zeta Potential (mV) | -45 ± 2 | -44 ± 3 | -42 ± 3 | |

| 25°C (Room Temp.) | Droplet Size (nm) | 150 ± 5 | 158 ± 7 | 165 ± 9 |

| PDI | 0.21 ± 0.02 | 0.25 ± 0.04 | 0.28 ± 0.05 | |

| Zeta Potential (mV) | -45 ± 2 | -41 ± 4 | -38 ± 5 | |

| 40°C | Droplet Size (nm) | 150 ± 5 | 170 ± 10 | 190 ± 15 |

| PDI | 0.21 ± 0.02 | 0.29 ± 0.06 | 0.35 ± 0.08 | |

| Zeta Potential (mV) | -45 ± 2 | -37 ± 5 | -32 ± 6 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual stability data will vary based on the specific formulation.

Visualization of Experimental Workflows

High-Pressure Homogenization (HPH) Workflow

Caption: Workflow for preparing nanoemulsions using the High-Pressure Homogenization method.

Spontaneous Emulsification Workflow

Caption: Workflow for preparing nanoemulsions via the Spontaneous Emulsification method.

Conclusion

TEA-Stearate is an effective and versatile emulsifier for the preparation of stable oil-in-water nanoemulsions. By carefully selecting the preparation method and optimizing formulation parameters, researchers can develop robust nanoemulsion-based drug delivery systems with desirable physicochemical properties. The protocols and data presented in this application note serve as a valuable resource for scientists and drug development professionals working in this field. Further optimization and characterization are essential to tailor nanoemulsion formulations for specific therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Water-in-Oil Nano-Emulsions Prepared by Spontaneous Emulsification: New Insights on the Formulation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR101638688B1 - Method for preparing oil-in-water nanoemulsion and its use - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. ijrpr.com [ijrpr.com]

- 12. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: TEA-Stearate as an Excipient in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA) Stearate is the triethanolamine salt of stearic acid, a widely used excipient in the pharmaceutical and cosmetic industries.[1] It is typically formed in situ during the manufacturing process by reacting stearic acid, a component of the oil phase, with triethanolamine in the aqueous phase.[2] This reaction creates an anionic surfactant that functions as a primary emulsifying agent, contributing to the formation and stabilization of oil-in-water (o/w) emulsions such as creams and lotions.[1][2]

These application notes provide a comprehensive overview of the role of TEA-Stearate in topical drug delivery, detailing its impact on formulation properties and providing protocols for evaluation.

Key Functions of TEA-Stearate:

-

Emulsification: TEA-Stearate reduces the surface tension between oil and water, enabling the formation of stable emulsions.[1]

-

Texture and Consistency: It acts as a thickening agent, imparting viscosity and body to creams and lotions, which improves spreadability and user experience.[1]

-

Stability: By preventing the separation of oil and water phases, TEA-Stearate enhances the stability and shelf-life of topical formulations.[1]

-

Enhanced Absorption: The formation of a stable emulsion can facilitate the absorption of active pharmaceutical ingredients (APIs) into the skin.[1]

Data Presentation: Formulation and Physicochemical Properties

The concentration of TEA-Stearate, formed by the reaction of stearic acid and triethanolamine, significantly influences the physicochemical properties of a topical formulation. The following tables summarize the impact of varying the concentrations of these components on key quality attributes of a model cream formulation.

Table 1: Model Formulation of a TEA-Stearate Based Cream

| Phase | Ingredient | Function | Concentration (% w/w) |

| Oil Phase | Stearic Acid | Emulsifier (anionic) | 5.0 - 15.0 |

| Cetyl Alcohol | Thickener, Emollient | 2.0 - 5.0 | |

| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 - 10.0 | |

| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.5 - 5.0 | |

| Aqueous Phase | Purified Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3.0 - 7.0 | |

| Triethanolamine (TEA) | Neutralizing Agent | 0.5 - 1.5 | |

| Preservative | Antimicrobial | As required |

Table 2: Influence of Stearic Acid and TEA Concentration on Cream Properties

| Formulation ID | Stearic Acid (% w/w) | TEA (% w/w) | Appearance | pH | Viscosity (cP at 25°C) | Spreadability (cm) |

| F1 | 5.0 | 0.5 | Homogeneous, smooth, white cream | 6.8 | 38,000 | 6.5 |

| F2 | 10.0 | 1.0 | Homogeneous, smooth, white, thicker cream | 7.2 | 45,000 | 5.8 |

| F3 | 15.0 | 1.5 | Homogeneous, smooth, white, very thick cream | 7.5 | 52,000 | 5.1 |

Data are representative values based on typical formulation studies. Increasing the concentration of stearic acid and TEA generally leads to an increase in viscosity and a decrease in spreadability.

Experimental Protocols

Preparation of a TEA-Stearate Based Topical Cream

This protocol describes the in-situ formation of TEA-Stearate within an oil-in-water emulsion.

Materials:

-

Stearic Acid

-

Cetyl Alcohol

-

Isopropyl Myristate

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

-

Glycerin

-

Triethanolamine (TEA)

-

Preservative

-

Heating magnetic stirrers

-

Homogenizer

Procedure:

-

Oil Phase Preparation:

-

In a suitable vessel, combine stearic acid, cetyl alcohol, and isopropyl myristate.

-

If the API is oil-soluble, dissolve or disperse it in this phase.

-

Heat the oil phase to 75-80°C with continuous stirring until all components are melted and a homogenous mixture is formed.

-

-

Aqueous Phase Preparation:

-

In a separate vessel, dissolve glycerin and the preservative in purified water.

-

Heat the aqueous phase to 75-80°C.

-

Add the required amount of triethanolamine to the heated aqueous phase and stir until dissolved.

-

-

Emulsification:

-

Slowly add the heated oil phase to the heated aqueous phase while homogenizing at a moderate speed (e.g., 2000-5000 rpm) using a high-shear mixer. The addition of the acidic oil phase to the alkaline aqueous phase will initiate the in-situ neutralization reaction, forming TEA-Stearate as the emulsifier.

-

-

Cooling:

-

Continue homogenization for 5-10 minutes after the addition is complete.

-

Reduce the mixing speed and allow the emulsion to cool to room temperature with gentle, continuous stirring.

-

-

Final Steps:

-

Once the cream has cooled, measure the final pH and viscosity.

-

Package the cream in appropriate inert containers.

-

In Vitro Drug Release Testing (IVRT)

This protocol outlines the use of a Franz diffusion cell to evaluate the release of an API from a TEA-Stearate based cream.

Apparatus and Materials:

-

Franz Diffusion Cell System

-

Synthetic, inert membrane (e.g., polysulfone)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Magnetic stirrer

-

Water bath or heating block

-

HPLC or UV-Vis spectrophotometer for API quantification

Procedure:

-

Membrane Preparation:

-

Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

-

Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

-

-

Receptor Chamber Setup:

-

Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium.

-

Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 600 rpm).

-

-

Sample Application:

-

Apply a finite dose (e.g., 100 mg) of the TEA-Stearate based cream uniformly onto the surface of the membrane in the donor chamber.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

-

-

Sample Analysis:

-

Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

-

In Vitro Skin Permeation Testing (IVPT)

This protocol is used to assess the permeation of an API through the skin from a TEA-Stearate based formulation.

Apparatus and Materials:

-

Franz Diffusion Cell System

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Other materials as listed for IVRT

Procedure:

-

Skin Preparation:

-

Thaw frozen excised skin at room temperature.

-

Carefully remove any subcutaneous fat and underlying tissue.

-

Cut the skin to the appropriate size to fit the Franz diffusion cells.

-

Equilibrate the skin in receptor medium for 30 minutes before mounting.

-

-

Cell Setup:

-

Mount the skin on the diffusion cell with the stratum corneum side facing the donor compartment.

-

Follow the same procedure as for IVRT (Steps 2-5) for setting up the receptor chamber, applying the formulation, and sampling.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.

-